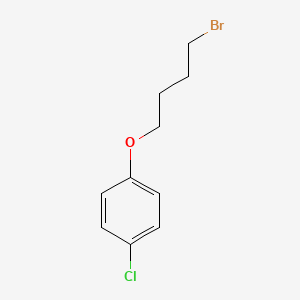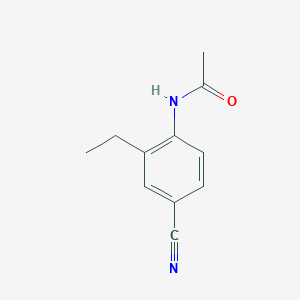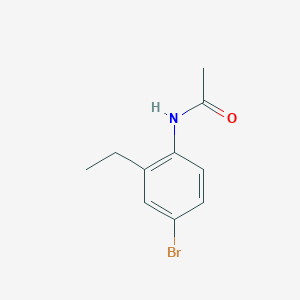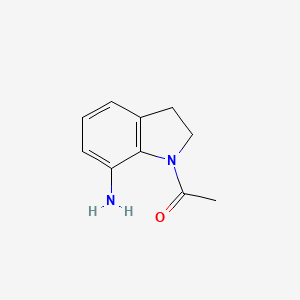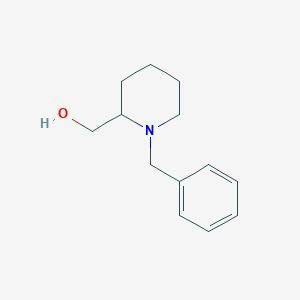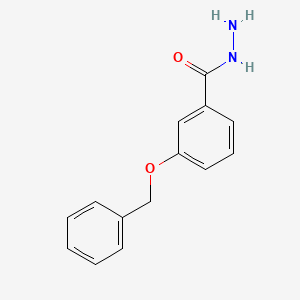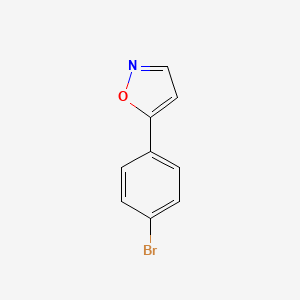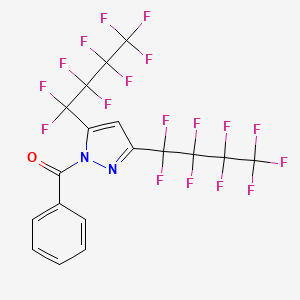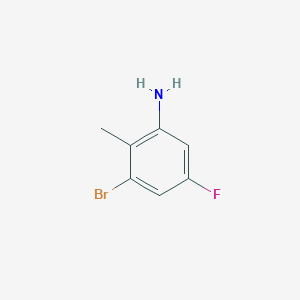
3-Bromo-5-fluoro-2-methylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with key steps such as lithium–bromine exchange, regioselective nitration, and Pd-catalyzed reactions . For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves starting materials that include bromo and fluoro substituents, which are also present in 3-Bromo-5-fluoro-2-methylaniline . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the incorporation of bromo and methyl groups into a pyridine ring, which could be conceptually similar to the target compound .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-methylaniline would be expected to exhibit characteristics typical of substituted anilines, such as electron-withdrawing effects from the bromo and fluoro substituents, which could affect the reactivity of the amine group. The presence of these substituents could also influence the compound's electronic properties and steric hindrance, potentially affecting its ability to undergo further chemical reactions.
Chemical Reactions Analysis
While the specific chemical reactions of 3-Bromo-5-fluoro-2-methylaniline are not discussed, the papers provide insights into reactions of structurally similar compounds. For example, the bromination of anisole derivatives to produce 4-bromo-3-methylanisole is described, which could be analogous to bromination reactions involving 3-Bromo-5-fluoro-2-methylaniline . Additionally, the synthesis of 2-fluoro-4-bromobiphenyl involves diazotization, which could be relevant to reactions involving the amino group of 3-Bromo-5-fluoro-2-methylaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-fluoro-2-methylaniline can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the bromo and fluoro substituents, as seen in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . The electronic properties, such as the electron density distribution, could be studied using NMR spectroscopy, as demonstrated for other bromo- and fluoro-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Liver Metabolism Studies
3-Bromo-5-fluoro-2-methylaniline has been investigated in the context of liver metabolism. Rat liver microsomal metabolism studies involving similar compounds, such as 2-halogenated 4-methylanilines, revealed insights into metabolites resulting from side-chain C-hydroxylation and N-hydroxylation. This research highlights the complexity of metabolic pathways and their susceptibility to chemical modifications, which could be relevant for the study of 3-Bromo-5-fluoro-2-methylaniline as well (Boeren et al., 1992).
Synthesis and Optical Properties
The compound has applications in chemical synthesis, particularly in producing derivatives with non-linear optical properties. For instance, a study demonstrated the synthesis of analogs via Suzuki cross-coupling reactions, providing insights into the molecule's reactivity and structural features, which are fundamental for materials science and photonics research (Rizwan et al., 2021).
Manufacturing of Thermal Papers
A study focused on the synthesis of 4-bromo-3-methylanisole, a related compound, for the production of thermal papers. This indicates potential applications of 3-Bromo-5-fluoro-2-methylaniline in similar industrial processes, where its unique chemical properties could be utilized (Xie et al., 2020).
Biological Activity Studies
Derivatives of 3-Bromo-5-fluoro-2-methylaniline have been synthesized and evaluated for biological activities. For instance, studies have investigated the antibacterial and antifungal properties of compounds synthesized using 2-Bromo-4-fluoroaniline, which is structurally similar to 3-Bromo-5-fluoro-2-methylaniline. These studies contribute to the understanding of the compound's potential in pharmacological contexts (Abdel‐Wadood et al., 2014).
Chiral Stationary Phases in HPLC
Compounds similar to 3-Bromo-5-fluoro-2-methylaniline have been used in creating chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are essential for separating and analyzing chiral compounds, which has significant implications in pharmaceuticals and analytical chemistry (Chankvetadze et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSVUWIAUMZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372199 | |
| Record name | 3-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-methylaniline | |
CAS RN |
502496-36-8 | |
| Record name | 3-Bromo-5-fluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)




